

Commercial Suppliers and Analytical Applications of 3-Methoxybenzenethiol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Methoxybenzenethiol*

Cat. No.: *B100605*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of analytical grade **3-Methoxybenzenethiol**, including its commercial availability, key quality attributes, and detailed experimental protocols for its application in organic synthesis and materials science.

Commercial Availability and Supplier Specifications

3-Methoxybenzenethiol (CAS No. 15570-12-4), also known as 3-mercptoanisole or 3-methoxythiophenol, is readily available from several reputable chemical suppliers. The analytical grade of this compound is crucial for researchers in drug development and other sensitive applications where purity and well-defined specifications are paramount. Below is a comparative summary of the product specifications from leading commercial suppliers.

Supplier	Product Number	Purity Specification	Analytical Method	Physical Form
Sigma-Aldrich	155705	98% ^[1]	Gas Chromatography (GC)	Liquid ^[1]
Tokyo Chemical Industry (TCI)	M1194	>98.0%	Gas Chromatography (GC)	Colorless to Almost colorless clear liquid
ChemScene	CS-0008476	≥98% ^[2]	Not Specified	Not Specified ^[2]
LGC Standards	TRC-M292965-1G	Not Specified	Not Specified	Neat ^[3]
Simson Pharma Limited	Not Specified	High Quality	Accompanied by Certificate of Analysis	Not Specified ^[4]

Physical and Chemical Properties:

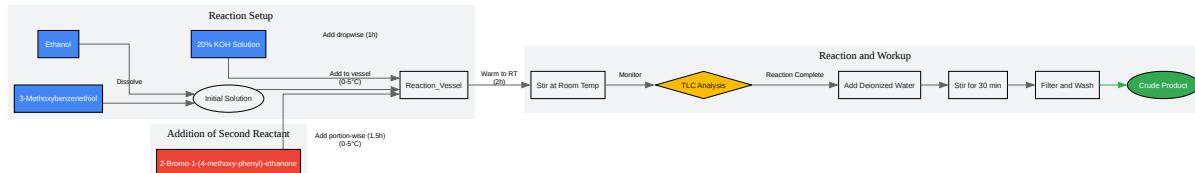
Property	Value	Source
Molecular Formula	C ₇ H ₈ OS	[1] [2] [3]
Molecular Weight	140.20 g/mol	[1] [2] [3]
Boiling Point	223-226 °C (lit.)	[1] [5]
Density	1.13 g/mL at 25 °C (lit.)	[1] [5]
Refractive Index (n _{20/D})	1.587 (lit.)	[1] [5]
Storage Temperature	2-8°C	[1]

A Certificate of Analysis (CoA) from Sigma-Aldrich for a specific lot (STBL0906) confirms a purity of 98.5% as determined by gas chromatography.

Experimental Protocols

Synthesis of a Raloxifene Intermediate

3-Methoxybenzenethiol is a key reactant in the synthesis of intermediates for selective estrogen receptor modulators (SERMs) like Raloxifene. The following protocol is adapted from a reported synthesis of 1-(4-Methoxy-phenyl)-2-(3-methoxy-phenylsulfanyl)-ethanone, a precursor to a 3-Aryl-benzothiophene.[6]


Materials:

- **3-Methoxybenzenethiol** (400 g, 2.8 mol)
- Ethanol (800 mL)
- 20% Potassium Hydroxide (KOH) solution (160 g, 2.8 mol)
- 2-Bromo-1-(4-methoxy-phenyl)-ethanone (652 g, 2.85 mol)
- Deionized water (1.0 L)

Procedure:

- To a solution of **3-methoxybenzenethiol** in ethanol, add the 20% KOH solution dropwise over 1 hour at a temperature of 0-5°C.
- Stir the mixture for 10 minutes.
- Add 2-Bromo-1-(4-methoxy-phenyl)-ethanone portion-wise over 1.5 hours, maintaining the temperature at 0-5°C.
- Allow the reaction mixture to warm to room temperature and stir for 2 hours.
- Monitor the reaction completion using Thin Layer Chromatography (TLC).
- Upon completion, add deionized water (1.0 L) and stir for 30 minutes at room temperature.
- Filter the resulting solid product and wash it with water (200 mL) to obtain the crude product.

Experimental Workflow for Raloxifene Intermediate Synthesis:

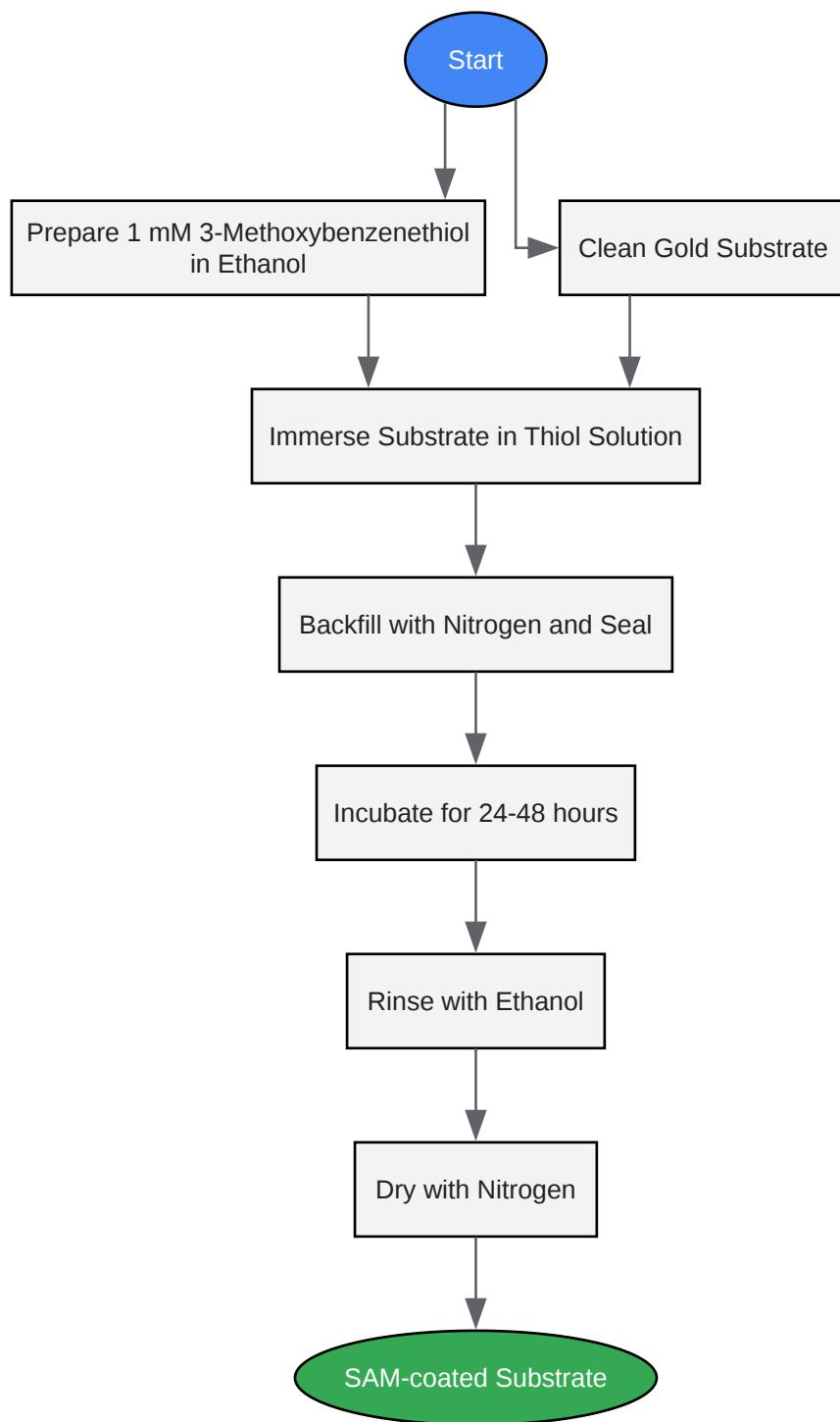
[Click to download full resolution via product page](#)

Synthesis of a Raloxifene Intermediate.

Formation of Self-Assembled Monolayers (SAMs) on Gold Substrates

Aryl thiols, including **3-Methoxybenzenethiol**, are known to form well-ordered self-assembled monolayers (SAMs) on gold surfaces. This property is valuable in nanotechnology, electronics, and surface engineering. The following is a general protocol for the preparation of SAMs.

Materials:

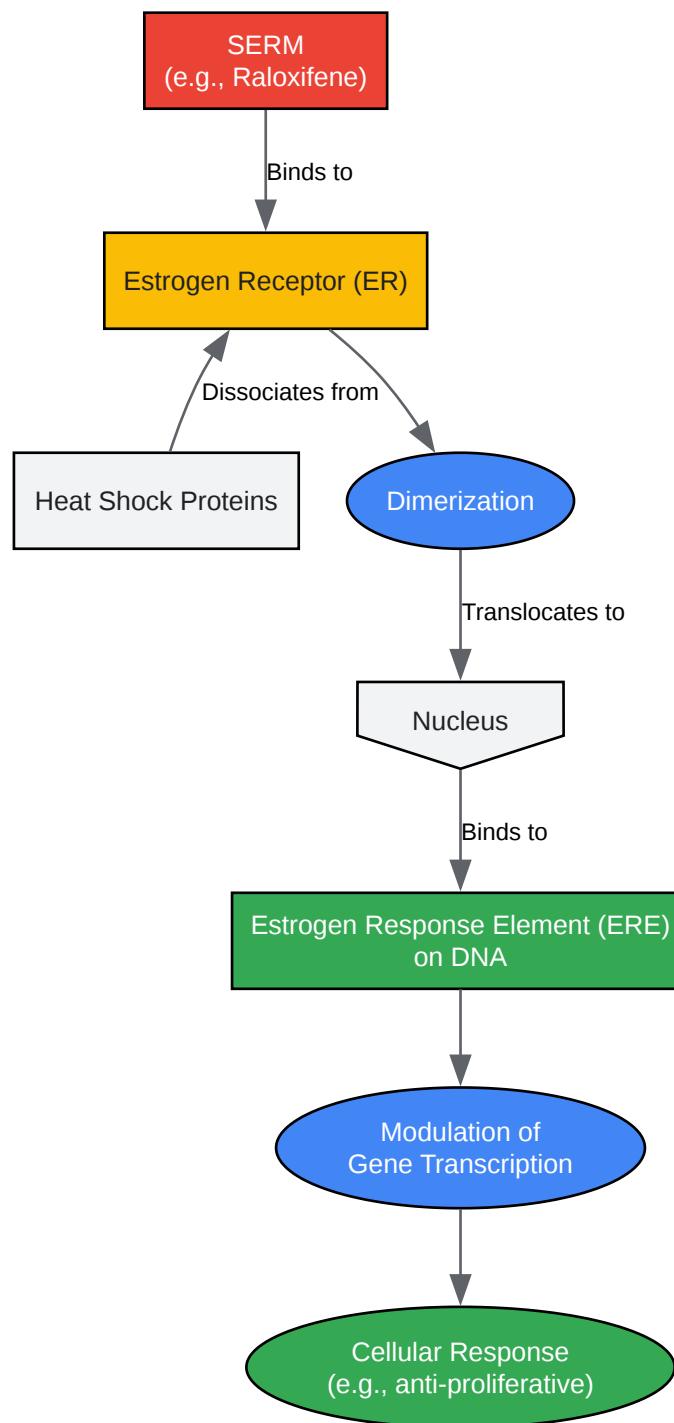

- Gold-coated substrates
- **3-Methoxybenzenethiol**
- 200 proof ethanol
- Tweezers
- Sealable containers (e.g., glass vials)

- Dry nitrogen gas

Procedure:

- Prepare a 1 mM solution of **3-Methoxybenzenethiol** in 200 proof ethanol.
- Clean the gold-coated substrates thoroughly.
- Immerse the clean gold substrate into the thiol solution using tweezers.
- Backfill the container with dry nitrogen gas and seal it to minimize oxidation.
- Allow the self-assembly to proceed for 24-48 hours to ensure a well-ordered monolayer.
- Remove the substrate from the solution and rinse it thoroughly with ethanol to remove any physisorbed molecules.
- Dry the substrate with a gentle stream of dry nitrogen gas.

General Workflow for Self-Assembled Monolayer (SAM) Formation:


[Click to download full resolution via product page](#)

Formation of a Self-Assembled Monolayer.

Potential Signaling Pathway Involvement

While direct involvement of **3-Methoxybenzenethiol** in specific signaling pathways is not extensively documented, its structural motifs are present in compounds with known biological activity. For instance, the core structure of Raloxifene, a selective estrogen receptor modulator, is synthesized using a derivative of **3-Methoxybenzenethiol**.^{[6][7]} SERMs act on estrogen receptors, which are involved in complex signaling cascades that regulate gene expression.

The diagram below illustrates a simplified, hypothetical signaling pathway to demonstrate the potential type of cellular involvement for molecules derived from **3-Methoxybenzenethiol**, such as SERMs.

[Click to download full resolution via product page](#)

Hypothetical Signaling Pathway for a SERM.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methoxythiophenol 98 15570-12-4 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. 3-Methoxybenzenethiol | TRC-M292965-1G | LGC Standards [lgcstandards.com]
- 4. 3-Methoxybenzenethiol | CAS No- 15570-12-4 | Simson Pharma Limited [simsonpharma.com]
- 5. 3-Methoxybenzenethiol | 15570-12-4 [chemicalbook.com]
- 6. jocpr.com [jocpr.com]
- 7. heteroletters.org [heteroletters.org]
- To cite this document: BenchChem. [Commercial Suppliers and Analytical Applications of 3-Methoxybenzenethiol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b100605#commercial-suppliers-of-analytical-grade-3-methoxybenzenethiol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com